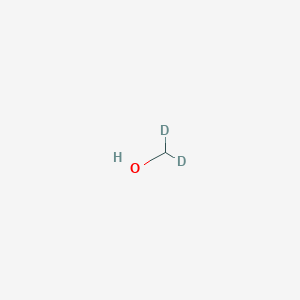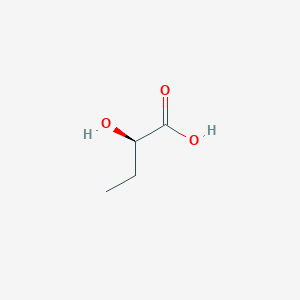
3-(2-Tienil)benzaldehído
Descripción general
Descripción
3-(2-Thienyl)benzaldehyde is an organic compound with the molecular formula C11H8OS It features a benzaldehyde moiety substituted with a thienyl group at the third position This compound is of interest due to its unique structural properties, which combine the aromatic characteristics of both benzene and thiophene rings
Aplicaciones Científicas De Investigación
3-(2-Thienyl)benzaldehyde has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is used in the development of bioactive molecules with potential therapeutic properties.
Medicine: Research is ongoing into its potential as a precursor for pharmaceuticals, particularly in the synthesis of anti-inflammatory and anticancer agents.
Industry: It is utilized in the production of organic semiconductors and materials for optoelectronic devices.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Thienyl)benzaldehyde can be achieved through several methods. One common approach involves the Vilsmeier-Haack reaction, where thiophene is reacted with DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) to form 2-formylthiophene. This intermediate is then subjected to a Friedel-Crafts acylation with benzene in the presence of a Lewis acid catalyst such as AlCl3 (aluminum chloride) to yield 3-(2-Thienyl)benzaldehyde .
Industrial Production Methods: Industrial production of 3-(2-Thienyl)benzaldehyde typically involves large-scale application of the aforementioned synthetic routes. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .
Análisis De Reacciones Químicas
Types of Reactions: 3-(2-Thienyl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of the aldehyde group can be achieved using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in the formation of the corresponding alcohol.
Common Reagents and Conditions:
Oxidation: KMnO4 in an aqueous medium under reflux conditions.
Reduction: NaBH4 in methanol or ethanol at room temperature.
Substitution: AlCl3 as a catalyst in Friedel-Crafts acylation reactions.
Major Products Formed:
Oxidation: 3-(2-Thienyl)benzoic acid.
Reduction: 3-(2-Thienyl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
Mecanismo De Acción
The mechanism by which 3-(2-Thienyl)benzaldehyde exerts its effects depends on its specific application. In organic synthesis, it acts as an electrophile in various reactions, facilitating the formation of carbon-carbon and carbon-heteroatom bonds. In biological systems, its mechanism of action is related to its ability to interact with specific molecular targets, such as enzymes or receptors, leading to desired therapeutic effects .
Comparación Con Compuestos Similares
2-Thiophenecarboxaldehyde: Similar structure but with the aldehyde group directly attached to the thiophene ring.
Benzaldehyde: Lacks the thienyl group, making it less versatile in certain synthetic applications.
Thiophene-2-carbaldehyde: Another thiophene derivative with the aldehyde group at a different position.
Uniqueness: 3-(2-Thienyl)benzaldehyde is unique due to the presence of both benzene and thiophene rings, which confer distinct electronic and steric properties. This dual aromatic system enhances its reactivity and makes it a valuable intermediate in the synthesis of complex organic molecules .
Propiedades
IUPAC Name |
3-thiophen-2-ylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8OS/c12-8-9-3-1-4-10(7-9)11-5-2-6-13-11/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTHCVKPOWDMRGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CC=CS2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90401522 | |
| Record name | 3-(2-Thienyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90401522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103668-99-1 | |
| Record name | 3-(2-Thienyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90401522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What can you tell us about the structure of 3-(2-Thienyl)benzaldehyde based on its derivative?
A1: The research article examines the crystal structure of 5-tert-Butyl-2-hydroxy-3-(2-thienyl)benzaldehyde, a derivative of 3-(2-Thienyl)benzaldehyde. It reveals that in this derivative, the thiophene ring is essentially planar and roughly coplanar with the benzene ring. [] The dihedral angle between these rings is reported as 4.35° []. While this information specifically pertains to the derivative, it suggests that 3-(2-Thienyl)benzaldehyde itself might also exhibit similar structural characteristics with a planar conformation of the thiophene and benzene rings. Further studies would be needed to confirm this.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![[1,3-Benzothiazol-2-ylsulfanylmethylsulfanyl(methylsulfanyl)methylidene]cyanamide](/img/structure/B10884.png)


![[(2S,3S,4R)-1,2,4-trihydroxy-5-oxopentan-3-yl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate](/img/structure/B10891.png)
![Tricyclo[3.1.1.12,4]octane-3-carboxylic acid, stereoisomer (9CI)](/img/structure/B10893.png)









